N-Desmethyl Droloxifene-d5

説明

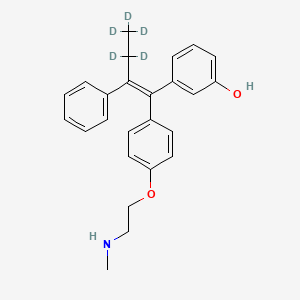

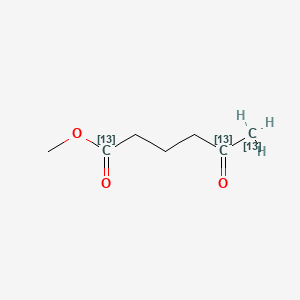

N-Desmethyl Droloxifene-d5 is a labeled metabolite of Droloxifene . It is used for proteomics research . The molecular formula is C25H22D5NO2 and the molecular weight is 378.52 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H22D5NO2 . The InChI representation isInChI=1S/C25H27NO2/c1-3-24 (19-8-5-4-6-9-19)25 (21-10-7-11-22 (27)18-21)20-12-14-23 (15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 . Physical And Chemical Properties Analysis

This compound is a pale yellow solid . It is soluble in Chloroform and Methanol . The melting point is between 66-72°C .科学的研究の応用

Apoptosis Induction and Gene Expression

- N-Desmethyl Droloxifene-d5, a derivative of Droloxifene, has been shown to induce apoptosis in luteal cells of rats. This effect is linked to changes in gene expression, particularly the increase of c-myc and bax mRNA, suggesting a role in cellular apoptosis mechanisms (Leng, Gu, & Cao, 2000).

Antiestrogenic Activity

- Droloxifene, from which this compound is derived, exhibits antiestrogenic properties. It has been studied for its role in treating metastatic breast cancer, demonstrating effectiveness in inhibiting cell growth and division in ER-positive cell lines (Rauschning & Pritchard, 2004).

Effect on Renin-Angiotensin System

- Droloxifene's effects on the renin–angiotensin system, blood pressure, and renal blood flow in postmenopausal women have been investigated, which could be relevant for this compound's applications in understanding cardiovascular and renal physiology (Seely et al., 2004).

Multidrug Resistance Reversal

- Studies on Droloxifene have shown its potential in reversing multidrug resistance (MDR) in certain cancer cell lines. This suggests possible applications for this compound in cancer treatment, particularly in overcoming drug resistance (Li et al., 2001).

Cardiovascular Effects

- Droloxifene's cardiovascular effects, including its impact on lipid metabolism and endothelium-dependent vasodilation, have been studied. These findings may be relevant for exploring the cardiovascular applications of this compound (Herrington et al., 2000).

Other Pharmacological Activities

- Additional studies have explored Droloxifene's anti-implantation effects and its relationship with anti-estrogenic activity, which could be significant for reproductive health research and applications of this compound (Huang et al., 2005).

作用機序

Target of Action

N-Desmethyl Droloxifene-d5 is a derivative of Droloxifene . Droloxifene is a novel selective estrogen receptor modulator (SERM) and is a derivative of the triphenylethylene drug tamoxifen . The primary targets of this compound are likely to be the estrogen receptors, given its parent compound’s mode of action .

Mode of Action

As a selective estrogen receptor modulator, this compound is expected to bind to estrogen receptors, modulating their activity . This modulation can result in a variety of effects depending on the tissue type, including antagonistic effects in some tissues and agonistic effects in others .

Biochemical Pathways

Given its relationship to droloxifene, it is likely to influence pathways involving estrogen receptors . These receptors play a crucial role in numerous biological processes, including cell growth and differentiation, and their modulation can have significant downstream effects .

Pharmacokinetics

Droloxifene exhibits rapid pharmacokinetics, reaching peak concentrations and being eliminated more quickly than tamoxifen . This suggests that this compound may also have relatively rapid absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Droloxifene has been shown to have a higher anti-estrogenic to estrogenic ratio, more effective inhibition of cell growth and division in estrogen receptor-positive cell lines, and lower toxicity compared to tamoxifen . It also induces apoptosis, which could contribute to its effects on cell growth and division .

Safety and Hazards

特性

IUPAC Name |

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHNKIXIKDPNDI-JFIRTRMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)